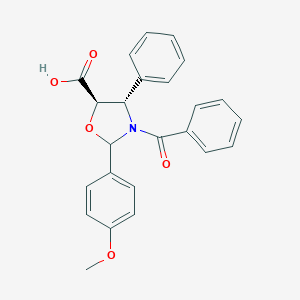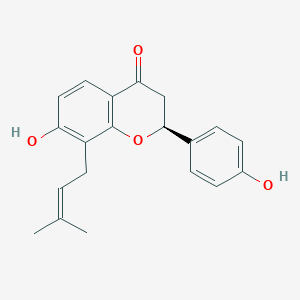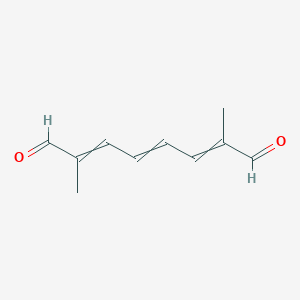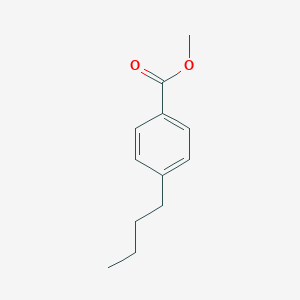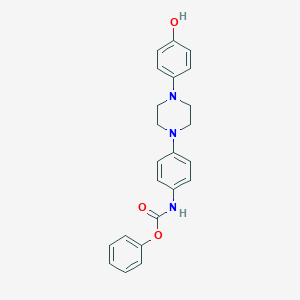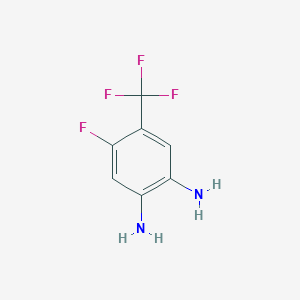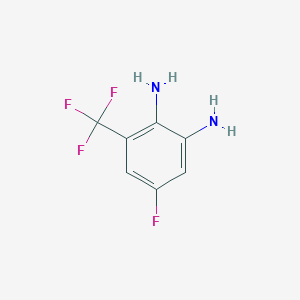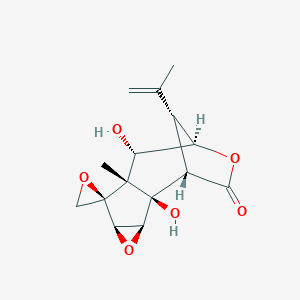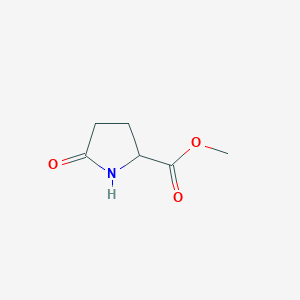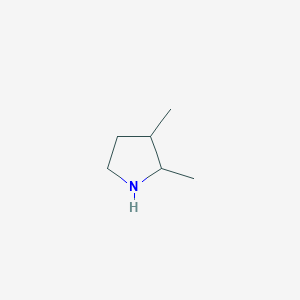
2,3-Dimethylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dimethylpyrrolidine is a cyclic amine that is widely used in scientific research. It is a colorless liquid with a strong odor and is soluble in water and organic solvents. This compound is commonly used in organic synthesis, as well as in the production of pharmaceuticals, agrochemicals, and other fine chemicals. In
作用機序
The mechanism of action of 2,3-Dimethylpyrrolidine is not well understood. However, it is believed to act as a Lewis base, forming complexes with metal ions and other electrophiles. It may also act as a nucleophile, reacting with electrophiles to form new compounds.
生化学的および生理学的効果
The biochemical and physiological effects of 2,3-Dimethylpyrrolidine are not well studied. However, it is known to be toxic to cells and may cause DNA damage. It is also known to have an effect on the central nervous system, causing sedation and reduced motor function.
実験室実験の利点と制限
One advantage of using 2,3-Dimethylpyrrolidine in lab experiments is its versatility as a building block in organic synthesis. It is also readily available and relatively inexpensive. However, its toxicity and potential for DNA damage may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 2,3-Dimethylpyrrolidine. One area of research is the development of new synthetic methods for its production. Another area of research is the study of its toxicity and potential for DNA damage, as well as its effects on the central nervous system. Additionally, 2,3-Dimethylpyrrolidine may have potential as a chiral auxiliary in asymmetric synthesis, and further studies in this area may be warranted.
Conclusion
In conclusion, 2,3-Dimethylpyrrolidine is a useful compound in scientific research, with applications in organic synthesis, pharmaceuticals, agrochemicals, and other fine chemicals. Its mechanism of action is not well understood, but it is believed to act as a Lewis base and nucleophile. Its toxicity and potential for DNA damage may limit its use in certain experiments, but its versatility and availability make it a valuable tool for researchers. Further studies are needed to fully understand the biochemical and physiological effects of 2,3-Dimethylpyrrolidine and its potential as a chiral auxiliary in asymmetric synthesis.
合成法
2,3-Dimethylpyrrolidine can be synthesized using a variety of methods. One common method is the reaction of 2-methylpyrrole with formaldehyde and hydrogen gas in the presence of a catalyst. Another method is the reaction of 2-methylpyrrole with acetaldehyde in the presence of a catalyst. Both methods result in the formation of 2,3-Dimethylpyrrolidine as the main product.
科学的研究の応用
2,3-Dimethylpyrrolidine has several scientific research applications. It is commonly used as a building block in organic synthesis, as well as in the production of pharmaceuticals and agrochemicals. It is also used as a solvent for the extraction of natural products and as a reagent in chemical analysis. Additionally, 2,3-Dimethylpyrrolidine is used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
特性
CAS番号 |
86240-52-0 |
|---|---|
製品名 |
2,3-Dimethylpyrrolidine |
分子式 |
C6H13N |
分子量 |
99.17 g/mol |
IUPAC名 |
2,3-dimethylpyrrolidine |
InChI |
InChI=1S/C6H13N/c1-5-3-4-7-6(5)2/h5-7H,3-4H2,1-2H3 |
InChIキー |
ZKCLHJUZGZWTNA-UHFFFAOYSA-N |
SMILES |
CC1CCNC1C |
正規SMILES |
CC1CCNC1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



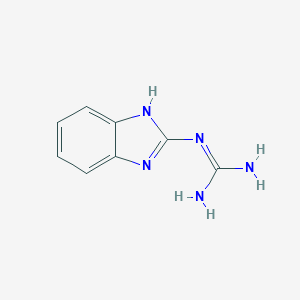
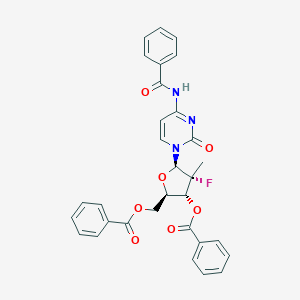
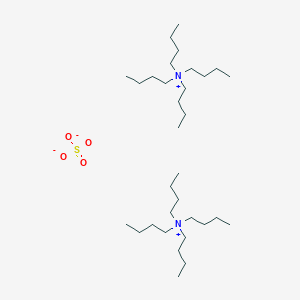
![[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine](/img/structure/B109249.png)
